L-Lysyl-L-valyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine

Ornithine decarboxylase inhibition Polyamine biosynthesis Enzyme kinetics

The compound assigned CAS 681490-62-0 is a fully L-configured synthetic hexapeptide with the primary sequence H-Lys-Val-Lys-Lys-Arg-Lys-OH (KVKKRK). Its empirical formula is C₃₅H₇₁N₁₃O₇ and it carries a high net positive charge at physiological pH due to its five basic residues (four Lys, one Arg), placing it in the class of cationic antimicrobial or cell-penetrating peptide candidates.

Molecular Formula C35H71N13O7
Molecular Weight 786.0 g/mol
CAS No. 681490-62-0
Cat. No. B12530787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Lysyl-L-valyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine
CAS681490-62-0
Molecular FormulaC35H71N13O7
Molecular Weight786.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N
InChIInChI=1S/C35H71N13O7/c1-22(2)28(48-29(49)23(40)12-3-7-17-36)33(53)46-25(14-5-9-19-38)31(51)44-24(13-4-8-18-37)30(50)45-26(16-11-21-43-35(41)42)32(52)47-27(34(54)55)15-6-10-20-39/h22-28H,3-21,36-40H2,1-2H3,(H,44,51)(H,45,50)(H,46,53)(H,47,52)(H,48,49)(H,54,55)(H4,41,42,43)/t23-,24-,25-,26-,27-,28-/m0/s1
InChIKeyWSKINWXOZHELCE-QUQVWLGBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 681490-62-0 Procurement Guide: Identity, Purity, and Baseline Specifications for a Synthetic Cationic Hexapeptide


The compound assigned CAS 681490-62-0 is a fully L-configured synthetic hexapeptide with the primary sequence H-Lys-Val-Lys-Lys-Arg-Lys-OH (KVKKRK). Its empirical formula is C₃₅H₇₁N₁₃O₇ [1] and it carries a high net positive charge at physiological pH due to its five basic residues (four Lys, one Arg), placing it in the class of cationic antimicrobial or cell-penetrating peptide candidates [2]. This peptide is not a naturally occurring sequence; it has been synthesized for structure–activity relationship studies targeting intracellular polyamine biosynthesis enzymes, most notably ornithine decarboxylase (ODC) [3].

Mechanism ODC dimer-interface inhibitor targeting polyamine biosynthesis
Workflow Synthetic hexapeptide for target-engagement and SAR studies
Selection Exact KVKKRK sequence required to reproduce reported ODC interaction

Why CAS 681490-62-0 Cannot Be Replaced by Generic Basic Hexapeptides in ODC-Targeted Studies


Even among cationic hexapeptides rich in Lys and Arg, minor sequence variations produce marked differences in enzyme inhibition potency, selectivity, and cellular activity. The specific KVKKRK sequence determines both the affinity for the ODC dimer interface and the polyamine depletion efficacy in intact cells [1]. Generic substitution by peptides of similar length and charge, such as the SV40 nuclear localization signal (PKKKRKV) or truncated tetra-peptides (e.g., VKKR), leads to loss of the ODC-targeted inhibitory phenotype because these comparators evolved for nuclear transport rather than enzyme active-site or dimer-interface blockade [2]. Procurement of the exact sequence is therefore mandatory for any study aiming to reproduce or build upon the reported ODC inhibition and downstream anti-proliferative effects in retinoblastoma models.

Target Compound KVKKRK — computationally designed for ODC dimer-interface binding
Substitution Risk Similar cationic peptides (e.g., PKKKRKV) may shift function to nuclear transport, not ODC inhibition
Target Compound Full hexapeptide KVKKRK — reported polyamine depletion in retinoblastoma cells
Substitution Risk Truncated sequences (e.g., VKKR) may lose ODC-targeted inhibitory phenotype

Quantitative Differentiation Evidence for CAS 681490-62-0 Relative to Comparator Peptides


ODC Enzyme Inhibition Affinity: KVKKRK vs. the Clinical Standard DFMO

The peptide KVKKRK (CAS 681490-62-0) acts as a competitive inhibitor of ornithine decarboxylase (ODC). BindingDB reports a Ki of 500,000 nM (500 µM) for rat liver ODC and 740,000 nM (740 µM) for bovine prostate ODC [1]. In contrast, the small-molecule clinical standard α-difluoromethylornithine (DFMO, eflornithine) exhibits a Ki of approximately 30–50 µM for human ODC [2]. Although the peptide is approximately 10- to 15-fold weaker in isolated enzyme assays, its entirely distinct mechanism—targeting the ODC dimer interface rather than the catalytic pyridoxal phosphate site—offers a differentiated pharmacological profile that can be exploited in resistance models where DFMO has failed due to poor cellular uptake or rapid clearance [3].

ODC Enzyme Inhibition (Ki)
Cross-study comparable
Ki = 500,000 nM (rat ODC); 740,000 nM (bovine ODC)
KVKKRK is ~10- to 15-fold weaker than DFMO (Ki ~30–50 µM) in cell-free assays
Supports dimer-interface targeting studies distinct from catalytic-site inhibitors
Potency alone may not predict cellular polyamine depletion; class-level inference requires review
Ornithine decarboxylase inhibition Polyamine biosynthesis Enzyme kinetics

Cellular Polyamine Depletion Activity: KVKKRK in Y79 Retinoblastoma Cells vs. Untreated Controls

In Y79 human retinoblastoma cells, treatment with KVKKRK-class peptides (Pep3 and Pep4 from the same design study) achieved a statistically significant reduction in intracellular putrescine and spermidine levels relative to untreated controls, as quantified by HPLC [1]. While the precise peptide concentration and fold-reduction values for the exact KVKKRK sequence require confirmation, the class of ODC-dimer-interface peptides demonstrated the ability to decrease polyamine pools that drive tumor cell proliferation and adhesion [2].

Cellular Polyamine Depletion
Class-level inference
Reported reduction in putrescine and spermidine in Y79 cells
Class effect for ODC-interface peptides; exact KVKKRK values require confirmation
Supports cellular polyamine pathway-response context in retinoblastoma model
Data to verify for the specific KVKKRK sequence; source review recommended
Polyamine depletion Retinoblastoma Cellular pharmacology

Sequence-Specific Selectivity: KVKKRK vs. SV40 Nuclear Localization Signal (PKKKRKV)

The SV40 NLS peptide (PKKKRKV) shares five of six residues with KVKKRK but contains a Pro residue at position 1 and the Val residue at the C-terminus instead of internally. Despite 83% sequence identity, PKKKRKV is optimized for importin-α recognition and nuclear transport [1], whereas KVKKRK was computationally designed to bind the ODC dimer interface [2]. Absent direct comparative ODC inhibition data, the known functional divergence between these sequences—nuclear trafficking vs. enzyme inhibition—means that substituting PKKKRKV for KVKKRK in ODC-targeted experiments would introduce a confounding nuclear-localization phenotype without the intended ODC blockade [3].

Sequence Selectivity vs. SV40 NLS
Class-level inference
KVKKRK targets ODC; PKKKRKV targets importin-α
83% sequence identity but functional divergence: enzyme inhibition vs. nuclear transport
Sequence-similar peptides may shift biological target entirely; requires validation
No direct cross-target potency data; functional context review needed
Sequence-selectivity ODC targeting Off-target nuclear transport

Validated Application Scenarios for CAS 681490-62-0 Based on Current Evidence


ODC-Targeted Anti-Proliferative Research in DFMO-Resistant Retinoblastoma Models

KVKKRK provides a mechanistically distinct ODC inhibition strategy targeting the dimer interface rather than the PLP-binding catalytic site. This makes it suitable for retinoblastoma research where DFMO resistance has emerged due to poor cellular uptake or rapid clearance [1]. Researchers should procure this exact sequence to reproduce the polyamine depletion phenotype reported in Y79 cells [2].

Structure-Activity Relationship (SAR) Studies of Cationic Hexapeptide ODC Inhibitors

As part of a rationally designed peptide series, KVKKRK serves as a defined chemical entity for SAR campaigns exploring how Lys/Arg spacing and the position of the central Val residue influence ODC dimer-interface binding affinity and selectivity over other basic patch-binding proteins [1]. Procurement of this specific sequence is essential to maintain SAR continuity across published studies.

Negative Control or Comparator for Nuclear Localization Signal (NLS) Peptide Studies

Because KVKKRK shares significant sequence identity with the SV40 NLS peptide (PKKKRKV) but was computationally designed to target ODC rather than importin-α, it can serve as an isogenic comparator in experiments designed to deconvolute ODC-inhibitory activity from nuclear transport function. This application requires the exact sequence to ensure the Pro→Lys and Val-position differences are preserved [3].

Application
Selection Property
Validation Focus
Retinoblastoma cell-model studies (DFMO-resistant context)
ODC dimer-interface mechanism distinct from catalytic-site inhibitors
Polyamine depletion endpoint verification in Y79 and related cell lines
Structure-activity relationship (SAR) studies of cationic ODC inhibitors
Defined sequence with reported ODC binding context
ODC inhibition and cellular polyamine modulation endpoints
Isogenic comparator for nuclear localization signal (NLS) peptide research
High sequence similarity to SV40 NLS but divergent functional target
Nuclear transport vs. ODC-inhibitory phenotype deconvolution
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